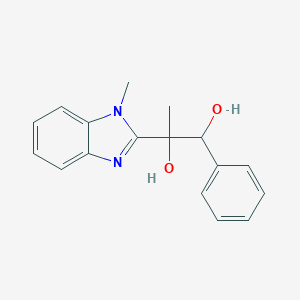
2-(1-Methylbenzimidazol-2-yl)-1-phenylpropane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylbenzimidazol-2-yl)-1-phenylpropane-1,2-diol is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as MitoQ, and it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further investigation. In
Mecanismo De Acción
MitoQ's mechanism of action is related to its ability to act as an antioxidant. The compound is able to penetrate the mitochondria, which are the energy-producing organelles within cells. Once inside the mitochondria, MitoQ can neutralize reactive oxygen species and prevent them from causing damage to the cell.
Biochemical and Physiological Effects
MitoQ has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant properties, the compound has been shown to improve mitochondrial function, reduce inflammation, and improve insulin sensitivity. These effects make MitoQ a promising candidate for further investigation in a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MitoQ in lab experiments is its ability to penetrate the mitochondria and protect against oxidative stress. However, one limitation of using MitoQ is its potential to interact with other compounds in the cell and produce unintended effects. Researchers must carefully consider the potential interactions of MitoQ with other compounds when designing experiments.
Direcciones Futuras
There are many potential future directions for research on MitoQ. One area of interest is the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the compound's potential use in the treatment of metabolic disorders, such as type 2 diabetes. Further research is needed to fully understand the potential of MitoQ in these and other areas of study.
Conclusion
In conclusion, MitoQ is a promising compound that has been studied for its potential use in a range of scientific research applications. The compound's ability to act as an antioxidant and protect against oxidative stress, as well as its range of biochemical and physiological effects, make it a promising candidate for further investigation. While there are limitations to using MitoQ in lab experiments, researchers must carefully consider the potential interactions of the compound with other compounds in the cell. Future research on MitoQ may lead to new treatments for a range of diseases.
Métodos De Síntesis
The synthesis of MitoQ involves a multi-step process that begins with the reaction of 2-iodobenzimidazole with 4-methoxyphenylacetic acid. This reaction produces 2-(4-methoxyphenyl)-1H-benzimidazole, which is then reacted with 4-bromobenzyl alcohol to produce 2-(4-methoxyphenyl)-1-(4-bromobenzyl)-1H-benzimidazole. This compound is then reacted with 3,5-di-tert-butyl-4-hydroxybenzyl alcohol to produce MitoQ.
Aplicaciones Científicas De Investigación
MitoQ has been studied for its potential use in a range of scientific research applications. One area of research has focused on the compound's ability to act as an antioxidant and protect against oxidative stress. Studies have shown that MitoQ can protect cells from damage caused by reactive oxygen species, which are known to contribute to a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
2-(1-Methylbenzimidazol-2-yl)-1-phenylpropane-1,2-diol |
|---|---|
Fórmula molecular |
C17H18N2O2 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
2-(1-methylbenzimidazol-2-yl)-1-phenylpropane-1,2-diol |
InChI |
InChI=1S/C17H18N2O2/c1-17(21,15(20)12-8-4-3-5-9-12)16-18-13-10-6-7-11-14(13)19(16)2/h3-11,15,20-21H,1-2H3 |
Clave InChI |
WVRUXHFCOLZWOC-UHFFFAOYSA-N |
SMILES |
CC(C1=NC2=CC=CC=C2N1C)(C(C3=CC=CC=C3)O)O |
SMILES canónico |
CC(C1=NC2=CC=CC=C2N1C)(C(C3=CC=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B262348.png)

![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide](/img/structure/B262350.png)




![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B262355.png)

![2-[4-(1H-inden-2-yl)-1-piperazinyl]ethanol](/img/structure/B262363.png)

